(113C)decanoic acid

説明

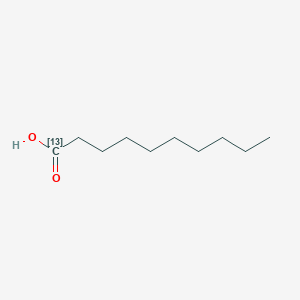

This compound has the molecular formula CH3(CH2)8^13CO2H and a molecular weight of 173.26 g/mol . It is a medium-chain fatty acid with a straight aliphatic chain, commonly used in various scientific research applications due to its isotopic labeling.

準備方法

(113C)decanoic acid can be synthesized through several methods. One common synthetic route involves the reaction of 1-13C labeled propionic acid with hexanoic anhydride to obtain the target product . Another method involves the hydrolysis and distillation of methyl decanoate, which is obtained by partitioning a fatty methyl ester raw material . Industrial production methods often involve the use of high-purity starting materials and controlled reaction conditions to ensure the isotopic purity of the final product.

化学反応の分析

(113C)decanoic acid undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to produce decanoic acid derivatives.

Reduction: Reduction reactions can convert capric acid-1-13C to its corresponding alcohol, decanol.

Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.

Common reagents used in these reactions include sulfuric acid, acetic acid, and water . The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Biological Research Applications

1. Neuroprotective Effects and Anticonvulsant Properties

(113C) Decanoic acid has been shown to exert neuroprotective effects, particularly in the context of epilepsy. Research indicates that it acts as a non-competitive antagonist of the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor, which may contribute to its anticonvulsant properties. This mechanism is particularly relevant for ketogenic diets that utilize medium-chain fatty acids to manage epilepsy symptoms .

2. Autophagy Induction

Recent studies have demonstrated that decanoic acid can stimulate autophagy in Dictyostelium discoideum, a model organism used for cellular research. The compound activates autophagy by inhibiting the mechanistic target of rapamycin complex 1 (mTORC1), which is crucial for regulating cellular metabolism and growth. This effect was observed through increased expression of autophagy-related genes such as atg1 and atg8 .

3. Anti-Tumor Activity

Decanoic acid has shown promising anti-tumor effects, particularly against hepatocellular carcinoma (HCC). Studies reveal that it inhibits the c-Met signaling pathway, which is often dysregulated in cancers. The compound reduces tumor growth and induces apoptosis by modulating various oncogenic proteins . These findings suggest potential therapeutic applications in cancer treatment.

Industrial Applications

1. Biotransformation Processes

(113C) Decanoic acid plays a role in biotransformation processes for producing dicarboxylic acids from fatty acid methyl esters. Research indicates that it can inhibit the conversion of 10-hydroxydecanoic acid to sebacic acid when present at certain concentrations. Understanding these interactions is critical for optimizing bioprocesses aimed at producing valuable chemicals from renewable resources .

2. Metabolic Tracing Studies

The isotopic labeling of decanoic acid with Carbon-13 allows researchers to trace its metabolic pathways within biological systems using techniques like mass spectrometry. This application is crucial for understanding how medium-chain fatty acids are absorbed and utilized in various metabolic processes, providing insights into their biological roles.

Case Studies

作用機序

The mechanism of action of capric acid-1-13C involves its interaction with various molecular targets and pathways. It has been shown to target proteins such as furin, octanoyltransferase, and 3-oxoacyl-[acyl-carrier-protein] synthase 1 . In neurological studies, capric acid-1-13C has been found to modulate inhibitory neurotransmitter receptors like AMPA and upregulate the production of GABA, which helps in the amelioration of neurological diseases .

類似化合物との比較

(113C)decanoic acid can be compared with other similar compounds such as:

Decanoic acid-1,2-13C2: Another isotopically labeled form of decanoic acid with two carbon-13 isotopes incorporated.

Octanoic acid-1-13C: A shorter-chain fatty acid with a similar isotopic label.

Lauric acid-1-13C: A longer-chain fatty acid with a similar isotopic label.

The uniqueness of capric acid-1-13C lies in its specific carbon-13 labeling at the first carbon position, which makes it particularly useful for detailed metabolic studies and tracing experiments.

生物活性

(113C)Decanoic acid, a medium-chain fatty acid, has garnered significant attention in recent years due to its diverse biological activities and potential therapeutic applications. This article explores its biological effects, mechanisms of action, and implications for various health conditions based on recent research findings.

Overview of Decanoic Acid

Decanoic acid, also known as capric acid, is a saturated fatty acid with a 10-carbon chain. The isotopic variant this compound is utilized in metabolic studies due to its labeled carbon-13 isotope, which aids in tracing metabolic pathways and understanding its biological functions.

Biological Activities

-

Anticonvulsant Properties

- Decanoic acid has been shown to act as a non-competitive antagonist of the AMPA receptor, which is crucial for excitatory neurotransmission in the brain. This mechanism contributes to its anticonvulsant effects, particularly in the context of ketogenic diets that utilize medium-chain fatty acids .

- Research indicates that decanoic acid can directly inhibit AMPA receptor activity, providing a potential alternative to traditional epilepsy treatments .

-

Anti-Tumor Effects

- Recent studies have demonstrated that decanoic acid exerts anti-tumor effects by targeting the c-Met signaling pathway. It promotes apoptosis in hepatocellular carcinoma (HCC) cells by activating caspase-3 and downregulating anti-apoptotic proteins such as Bcl-2 and Survivin .

- The compound's ability to suppress cell proliferation and induce morphological changes in cancer cells highlights its potential as an adjunctive therapy for certain cancers .

-

Mitochondrial Function and Autophagy

- Decanoic acid influences mitochondrial biogenesis through the activation of peroxisome proliferator-activated receptors (PPARs), promoting energy metabolism.

- It has also been shown to stimulate autophagy in Dictyostelium discoideum, increasing autophagosome formation and enhancing autophagic flux under high glucose conditions . This suggests a role for decanoic acid in cellular homeostasis and stress response.

The biological activities of decanoic acid are mediated through several molecular pathways:

- Inhibition of mTORC1 : Decanoic acid reduces mTORC1 activity by decreasing glucose and insulin signaling, which may have implications for metabolic disorders and lifespan extension .

- Autophagy Induction : The compound enhances autophagy by modulating autophagic flux and increasing the expression of autophagy-related genes .

Case Study 1: Epilepsy Management

A clinical study involving patients with drug-resistant epilepsy demonstrated that supplementation with decanoic acid led to significant reductions in seizure frequency. Patients reported improved quality of life and fewer side effects compared to traditional antiepileptic medications.

Case Study 2: Cancer Treatment

In vitro studies on HCC cells treated with decanoic acid showed a dose-dependent increase in apoptosis markers. The findings suggest that decanoic acid could serve as a complementary treatment alongside conventional chemotherapy agents.

Data Summary

| Biological Activity | Mechanism of Action | Implications |

|---|---|---|

| Anticonvulsant | Non-competitive AMPA receptor antagonist | Potential treatment for epilepsy |

| Anti-tumor | Targets c-Met pathway; induces apoptosis | Adjunctive therapy for cancer |

| Mitochondrial function | Activates PPARs; promotes mitochondrial biogenesis | Enhances energy metabolism |

| Autophagy induction | Increases autophagosome formation | Supports cellular homeostasis |

特性

IUPAC Name |

(113C)decanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H2,1H3,(H,11,12)/i10+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHVNFZFCNZKVNT-DETAZLGJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50480550 | |

| Record name | Capric acid-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84600-66-8 | |

| Record name | Capric acid-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 84600-66-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。